molecular formula C10H22Cl2N2O2 B13044658 4-Amino-1-propyl-4-methoxycarbonylpiperidine 2HCl

4-Amino-1-propyl-4-methoxycarbonylpiperidine 2HCl

Katalognummer: B13044658
Molekulargewicht: 273.20 g/mol
InChI-Schlüssel: MCNZDLLZIPXDDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-1-propyl-4-methoxycarbonylpiperidine 2HCl is a chemical compound with the molecular formula C10H20N2O2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-propyl-4-methoxycarbonylpiperidine 2HCl typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxycarbonylpiperidine with propylamine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1-propyl-4-methoxycarbonylpiperidine 2HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

4-Amino-1-propyl-4-methoxycarbonylpiperidine 2HCl has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Amino-1-propyl-4-methoxycarbonylpiperidine 2HCl involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of neurotransmitters, leading to altered neuronal activity. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-1-propyl-4-methoxycarbonylpiperidine 2HCl is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple research and industrial applications .

Eigenschaften

Molekularformel

C10H22Cl2N2O2

Molekulargewicht

273.20 g/mol

IUPAC-Name

methyl 4-amino-1-propylpiperidine-4-carboxylate;dihydrochloride

InChI

InChI=1S/C10H20N2O2.2ClH/c1-3-6-12-7-4-10(11,5-8-12)9(13)14-2;;/h3-8,11H2,1-2H3;2*1H

InChI-Schlüssel

MCNZDLLZIPXDDX-UHFFFAOYSA-N

Kanonische SMILES

CCCN1CCC(CC1)(C(=O)OC)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.